Benzyl 3-hydroxyisoxazole-5-carboxylate
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Overview
Description
Benzyl 3-hydroxyisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-hydroxyisoxazole-5-carboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and scalable reaction conditions to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-hydroxyisoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
Benzyl 3-hydroxyisoxazole-5-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzyl 3-hydroxyisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzyl 3-hydroxyisoxazole-5-carboxylate include other isoxazole derivatives such as:
- Methyl 3-hydroxyisoxazole-5-carboxylate
- Ethyl 3-hydroxyisoxazole-5-carboxylate
- Phenyl 3-hydroxyisoxazole-5-carboxylate
Uniqueness
This compound is unique due to its specific benzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Benzyl 3-hydroxyisoxazole-5-carboxylate (BHIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. The presence of the hydroxyl group at the 3-position and the carboxylate at the 5-position contributes to its reactivity and biological potential.
The biological activity of BHIC can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical physiological processes. Isoxazole derivatives often exhibit:
- Antimicrobial Activity : BHIC has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Studies indicate that BHIC may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Case Studies and Research Findings
-
Antimicrobial Activity :
A study demonstrated that BHIC exhibited significant inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.625 to 6.25 μg/mL. These findings highlight its potential as a new antitubercular agent, particularly against multidrug-resistant strains . -
Anticancer Properties :
Research on BHIC indicated that it could induce apoptosis in various cancer cell lines. For instance, it was found to significantly reduce cell viability in A549 lung cancer cells, with an IC50 value indicating potent antiproliferative activity . -
Antioxidant Effects :
BHIC has been evaluated for its antioxidant properties, showing the ability to scavenge free radicals effectively. This activity is essential for protecting cells from oxidative damage, which is implicated in numerous diseases, including cancer and neurodegenerative disorders . -
Anti-inflammatory Activity :
In vitro studies have shown that BHIC can modulate inflammatory cytokine production, suggesting its potential use in treating inflammatory diseases .
Properties
Molecular Formula |
C11H9NO4 |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
benzyl 3-oxo-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H9NO4/c13-10-6-9(16-12-10)11(14)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13) |
InChI Key |
BRPRAHCMHMHODG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=O)NO2 |
Origin of Product |
United States |
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